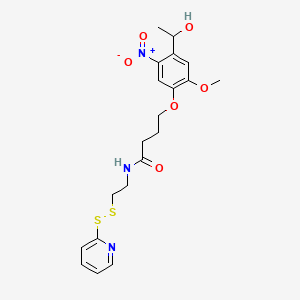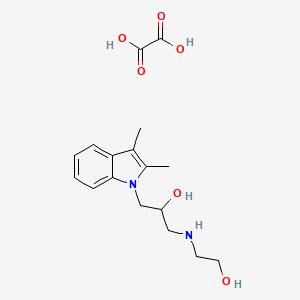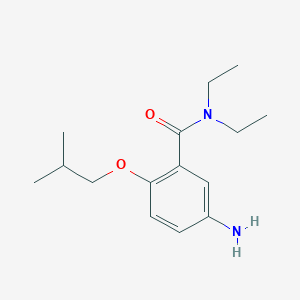
5-Amino-N,N-diethyl-2-isobutoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,N-diethyl-2-isobutoxybenzamide is an organic compound with a complex structure that includes an amino group, diethyl groups, and an isobutoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-diethyl-2-isobutoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with diethylamine and isobutyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution and amide formation, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N-diethyl-2-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isobutoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
5-Amino-N,N-diethyl-2-isobutoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-2-isobutoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-N,N-diethyl-2-methoxybenzamide
- 5-Amino-N,N-diethyl-2-ethoxybenzamide
- 5-Amino-N,N-diethyl-2-propoxybenzamide
Uniqueness
5-Amino-N,N-diethyl-2-isobutoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C15H24N2O2/c1-5-17(6-2)15(18)13-9-12(16)7-8-14(13)19-10-11(3)4/h7-9,11H,5-6,10,16H2,1-4H3 |
InChI Key |
FCTQZXWWKYQENN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)N)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




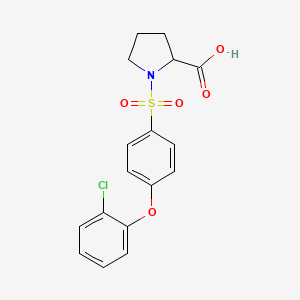




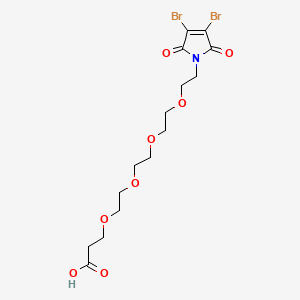

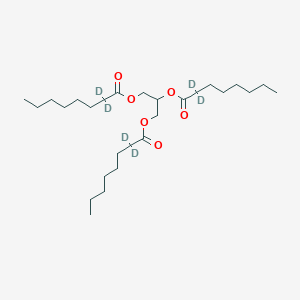
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
